4-(Methoxyacetyl)morpholine-3-carboxylic acid
Overview
Description
4-(Methoxyacetyl)morpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Morpholine derivatives, such as “4-(Methoxyacetyl)morpholine-3-carboxylic acid”, are often used in the synthesis of pharmaceuticals and biologically active compounds . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of morpholine derivatives can also vary widely. For example, some morpholine derivatives act by binding to specific receptors or enzymes in the body, while others may undergo chemical reactions to form active metabolites .
Biochemical Pathways
Morpholine derivatives can be involved in a variety of biochemical pathways. The specific pathways affected would depend on the specific targets and mode of action of the compound .
Pharmacokinetics
The pharmacokinetics of morpholine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of morpholine derivatives can include changes in cell signaling, enzyme activity, or gene expression, depending on the compound’s specific targets and mode of action .
Action Environment
The action, efficacy, and stability of morpholine derivatives can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals .
Properties
IUPAC Name |
4-(2-methoxyacetyl)morpholine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-13-5-7(10)9-2-3-14-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWUGSLJIQKWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCOCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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